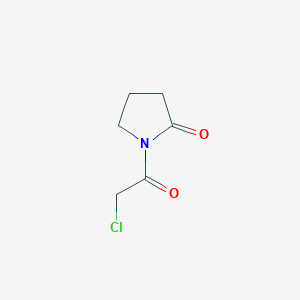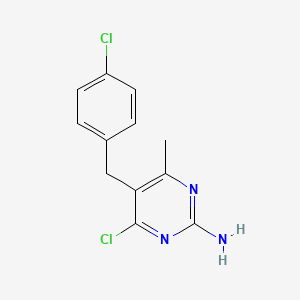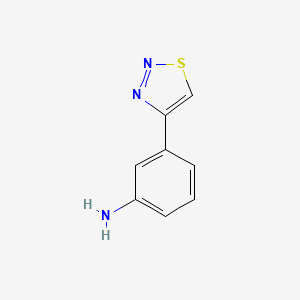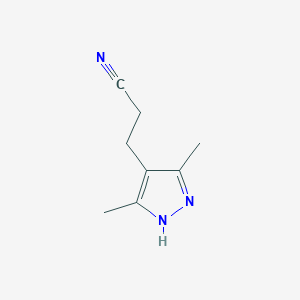
1-(2-氯乙酰基)-吡咯烷-2-酮
描述
1-(2-Chloro-acetyl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-acetyl)-pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-acetyl)-pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡咯烷衍生物的合成
1-(2-氯乙酰基)-吡咯烷-2-酮在吡咯烷衍生物的合成中作为至关重要的中间体,展示了其在有机合成中的重要性。例如,它已被用于 1,4,5-三取代吡咯烷-2,3-二酮衍生物合成的实验和理论研究中,这些衍生物由分子内氢键稳定,在药物化学中具有潜在应用 (Nguyen 等,2022)。这突出了其在创建结构复杂且生物学相关的分子中的作用。
在香气化合物合成中的作用
有趣的是,1-(2-氯乙酰基)-吡咯烷-2-酮也参与了关键香气成分的合成,例如 2-乙酰基-1-吡咯啉,这对于赋予香米和其他食品产品的特征性风味非常重要。此类香气化合物的合成强调了该化学物质在提高食品质量和消费者吸引力方面的效用 (Routray 和 Rayaguru,2018)。
吡咯和吡咯衍生物的形成
吡咯烷-2-酮,如 1-(2-氯乙酰基)-吡咯烷-2-酮,是制备吡咯及其衍生物的基础,吡咯及其衍生物是许多生物分子(包括血红素和叶绿素)中的基本结构单元。由于其芳香特性和形成导电聚合物的潜力,这些化合物在包括制药和材料科学在内的各个领域中得到应用 (Anderson 和 Liu,2000)。
在药物化学中的应用
此外,1-(2-氯乙酰基)-吡咯烷-2-酮的衍生物已被合成并评估其生物活性,展示了该化合物在新治疗剂开发中的多功能性。例如,治疗剂维格列汀的合成利用了 (S)-1-(2-氯乙酰基)吡咯烷-2-腈,证明了该化合物在制药工业中的关键作用 (Chun-min,2015)。
作用机制
Target of Action
The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Biochemical Pathways
The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .
Pharmacokinetics
The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.
Result of Action
The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .
生化分析
Biochemical Properties
1-(2-Chloro-acetyl)-pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism . By inhibiting DPP-IV, 1-(2-Chloro-acetyl)-pyrrolidin-2-one can prolong the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis . Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one on cellular processes are diverse and depend on the specific cell type and context. In pancreatic beta cells, for example, this compound can enhance insulin secretion by inhibiting DPP-IV and increasing the half-life of incretin hormones This leads to improved glucose tolerance and better regulation of blood sugar levels
Molecular Mechanism
At the molecular level, 1-(2-Chloro-acetyl)-pyrrolidin-2-one exerts its effects primarily through enzyme inhibition. By binding to the active site of DPP-IV, this compound prevents the enzyme from cleaving incretin hormones, thereby extending their activity . This inhibition is crucial for enhancing insulin secretion and improving glucose homeostasis. Additionally, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may interact with other biomolecules, potentially leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloro-acetyl)-pyrrolidin-2-one remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes and overall function.
Dosage Effects in Animal Models
The effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one in animal models are dose-dependent. At lower doses, this compound can effectively inhibit DPP-IV and improve glucose tolerance without causing significant adverse effects . At higher doses, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may exhibit toxic or adverse effects, including potential damage to pancreatic beta cells and other tissues . Understanding the dosage thresholds and potential risks is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
1-(2-Chloro-acetyl)-pyrrolidin-2-one is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound affects the incretin hormone pathway, leading to increased insulin secretion and improved glucose homeostasis . Additionally, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in various tissues.
Transport and Distribution
The transport and distribution of 1-(2-Chloro-acetyl)-pyrrolidin-2-one within cells and tissues are critical for its biological activity. This compound may be transported by specific carriers or binding proteins, which facilitate its movement across cell membranes and into target tissues . The localization and accumulation of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can impact its effectiveness and potential side effects, making it important to understand these processes in detail.
Subcellular Localization
1-(2-Chloro-acetyl)-pyrrolidin-2-one is likely to localize in specific subcellular compartments, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can influence its activity and function, highlighting the importance of understanding these mechanisms for potential therapeutic applications.
属性
IUPAC Name |
1-(2-chloroacetyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390296 | |
| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43170-60-1 | |
| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)


![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)



![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)
![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)

